3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
“3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” is a derivative of 1H-pyrazole-5-carboxamide . These compounds have been studied for their potential fungicidal and insecticidal properties . They have shown potent activity against Erysiphe graminis and Aphis fabae .
Synthesis Analysis
The synthesis of 1H-pyrazole-5-carboxamide derivatives involves a facile method . The structures of these compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds was characterized using 1H NMR, mass spectrometry, and elemental analysis . The structure contains a phenyl thiazole moiety .Chemical Reactions Analysis
The cyclocondensation of the diketones with hydrazine takes place at ambient temperature in N, N-dimethylacetamide, in an acid medium, to give the corresponding pyrazoles .Scientific Research Applications
Anticancer Research
One of the primary research applications of compounds related to 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is in the field of anticancer studies. A study by Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives, closely related to the compound , and evaluated their antiproliferative effect on cancer cells. They discovered that these compounds exhibit DNA-binding interactions, particularly in the DNA minor groove, which helps interpret their antitumor mechanisms. This study indicates the potential of such compounds in developing new anticancer therapies (Lu et al., 2014).
Synthesis and Characterization
Another significant application is in the field of chemical synthesis and characterization. Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of related compounds. Their work provides insights into the chemical properties and reaction mechanisms of these pyrazole derivatives, offering valuable information for further chemical research and applications (Yıldırım et al., 2005).
Analytical Characterization
The analytical characterization of these compounds is another key area of research. McLaughlin et al. (2016) focused on the synthesis and characterization of a pyrazole-carboxamide type 'research chemical' closely related to the compound . Their work provided a detailed analysis of the compound's structure and properties, contributing to the understanding of such synthetic cannabinoids (McLaughlin et al., 2016).
Development of Antifungal and Antiviral Agents
Research into the development of antifungal and antiviral agents is another area where these compounds show promise. For instance, Du et al. (2015) synthesized a series of pyrazole carboxamide derivatives and tested their antifungal activities, finding some compounds with significant effects. This research suggests the potential utility of these compounds in creating new antifungal agents (Du et al., 2015).
Future Directions
properties
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHMNVAAOJNHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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